molecular formula C27H19F4N3O3S B10930262 2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(4-methoxyphenyl)-1,3-thiazole

2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(4-methoxyphenyl)-1,3-thiazole

Cat. No.: B10930262
M. Wt: 541.5 g/mol
InChI Key: IYHCEGSJNJGTTH-UHFFFAOYSA-N
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Description

2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and multiple methoxy and difluoromethoxy groups

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(4-methoxyphenyl)-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(4-methoxyphenyl)-1,3-thiazole include other pyrazole and thiazole derivatives with different substituents. These compounds share some structural similarities but differ in their chemical and biological properties.

Properties

Molecular Formula

C27H19F4N3O3S

Molecular Weight

541.5 g/mol

IUPAC Name

2-[3,5-bis[3-(difluoromethoxy)phenyl]pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C27H19F4N3O3S/c1-35-19-10-8-16(9-11-19)23-15-38-27(32-23)34-24(18-5-3-7-21(13-18)37-26(30)31)14-22(33-34)17-4-2-6-20(12-17)36-25(28)29/h2-15,25-26H,1H3

InChI Key

IYHCEGSJNJGTTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=CC(=CC=C4)OC(F)F)C5=CC(=CC=C5)OC(F)F

Origin of Product

United States

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